

High-Throughput Screening Assay for Protease Activity Using Gly-Pro-AMC

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Compound of Interest		
Compound Name:	Gly-Pro-AMC hydrobromide	
Cat. No.:	B555460	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for a high-throughput screening (HTS) assay utilizing the fluorogenic substrate Glycyl-L-proline 7-amido-4-methylcoumarin (Gly-Pro-AMC). This assay is a robust and sensitive method for measuring the activity of proteases that cleave dipeptides from the N-terminus of polypeptides with a proline residue at the penultimate position. A primary target for this assay is Dipeptidyl Peptidase-IV (DPP-IV), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[1][2] The protocols provided are suitable for screening large compound libraries to identify potential enzyme inhibitors.

Introduction

Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26, is a serine protease ubiquitously expressed on the surface of various cell types.[2][3] It plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By cleaving these hormones, DPP-IV diminishes their ability to stimulate insulin secretion and suppress glucagon release.[5] Therefore, inhibitors of DPP-IV are an important class of therapeutics for managing type 2 diabetes.[1]



The Gly-Pro-AMC assay is a simple, fast, and flexible method ideal for high-throughput screening of DPP-IV inhibitors.[2] The principle of the assay is based on the enzymatic cleavage of the non-fluorescent substrate Gly-Pro-AMC by DPP-IV. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety. The resulting fluorescence, measured at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm, is directly proportional to the enzyme's activity.[3][6]

Data Presentation

Table 1: Assay Performance and Quality Control

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. It reflects the separation between the distributions of the positive and negative controls.

Z'-Factor Value	Assay Classification	Interpretation
> 0.5	Excellent Assay	Large separation between positive and negative controls. Highly reliable for HTS.[7][8]
0 to 0.5	Marginal Assay	Minimal to acceptable separation. May require optimization for reliable screening.[7][8]
< 0	Poor Assay	Overlapping distributions of controls. Unsuitable for HTS without significant optimization. [7][8]

Table 2: IC₅₀ Values of Known DPP-IV Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.



Inhibitor	IC50 Value	Biological Matrix	Reference
Sitagliptin	0.2 μΜ	Human Serum	[9][10]
Sitagliptin	0.6 μΜ	Caco-2 Cells (in situ)	[9][10]
Vildagliptin	20.82 nM	Recombinant Human DPP-IV	[11]
Diprotin A	7.83 μM	Human Serum	[12]
IPI (peptide)	5.95 ± 0.91 μM	Recombinant Human DPP-IV	[13]
Lup1 (peptide)	207.5 μΜ	Caco-2 Cells (in situ)	[9][10]
Soy1 (peptide)	223.2 μΜ	Caco-2 Cells (in situ)	[9][10]

Experimental Protocols Materials and Reagents

- Enzyme: Recombinant Human Dipeptidyl Peptidase-IV (DPP-IV)
- Substrate: Gly-Pro-AMC (H-Gly-Pro-AMC)
- Buffer: DPP-IV Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 0.1 mg/ml BSA).[14]
- Inhibitor: Known DPP-IV inhibitor for positive control (e.g., Sitagliptin)
- Solvent: DMSO for dissolving compounds
- Microplates: 96-well or 384-well black, flat-bottom plates
- Plate Reader: Fluorescence microplate reader with excitation/emission filters for 350-380 nm and 450-465 nm.

Protocol 1: In Vitro DPP-IV Inhibition Assay (Purified Enzyme)



This protocol is designed for screening compound libraries against purified recombinant DPP-IV.

• Reagent Preparation:

- Prepare a stock solution of Gly-Pro-AMC in DMSO. Further dilute in DPP-IV Assay Buffer to the desired final concentration (e.g., 50 μM).[9][10][14]
- Dissolve test compounds and the positive control inhibitor in DMSO to create stock solutions. Serially dilute in DPP-IV Assay Buffer to the desired concentrations.
- Dilute the recombinant DPP-IV enzyme in DPP-IV Assay Buffer to the appropriate working concentration.

Assay Procedure:

- Add 40 μL of DPP-IV Assay Buffer to each well of the microplate.
- \circ Add 10 μ L of the diluted test compounds, positive control, or DMSO (for negative control) to the respective wells.
- Add 10 μL of the diluted DPP-IV enzyme solution to all wells except the "no-enzyme" control wells. For the "no-enzyme" control, add 10 μL of DPP-IV Assay Buffer.
- Incubate the plate at 37°C for 10-15 minutes.
- Initiate the enzymatic reaction by adding 50 μL of the Gly-Pro-AMC substrate solution to all wells.[6]
- Incubate the plate at 37°C for 30-60 minutes, protected from light.[6][13]
- Measure the fluorescence intensity at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.

Data Analysis:

Subtract the background fluorescence from the "no-enzyme" control wells.



- Calculate the percentage of inhibition for each compound concentration relative to the negative control (DMSO).
- Determine the IC₅₀ values for active compounds by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a doseresponse curve.

Protocol 2: Ex Vivo DPP-IV Inhibition Assay (Human Serum)

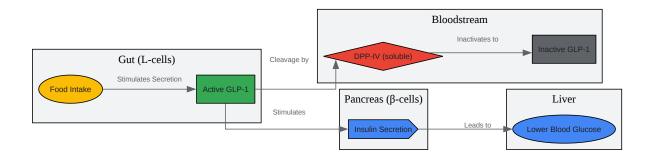
This protocol is adapted for measuring DPP-IV activity and inhibition in a more physiologically relevant matrix.

- Sample and Reagent Preparation:
 - Obtain human serum from freshly collected venous blood.
 - Prepare stock solutions of Gly-Pro-AMC, test compounds, and a positive control inhibitor as described in Protocol 1.
- Assay Procedure:
 - Aliquot 40 μL of human serum into each well of a black 96-well plate.[10]
 - Add 10 μL of the diluted test compounds, positive control, or solvent to the respective wells.
 - Incubate the plate at 37°C for a predetermined time (e.g., 1 to 24 hours, depending on inhibitor characteristics).[10]
 - Add 50 μL of Gly-Pro-AMC substrate solution to each well to achieve the desired final concentration (e.g., 50 μM).[10]
 - Immediately begin kinetic measurements of fluorescence intensity (excitation 350 nm, emission 450 nm) every minute for 10-30 minutes.[10]
- Data Analysis:



- Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
- Calculate the percentage of inhibition based on the reaction rates.
- Determine the IC50 values as described in Protocol 1.

Mandatory Visualizations DPP-IV Signaling Pathway in Glucose Homeostasis

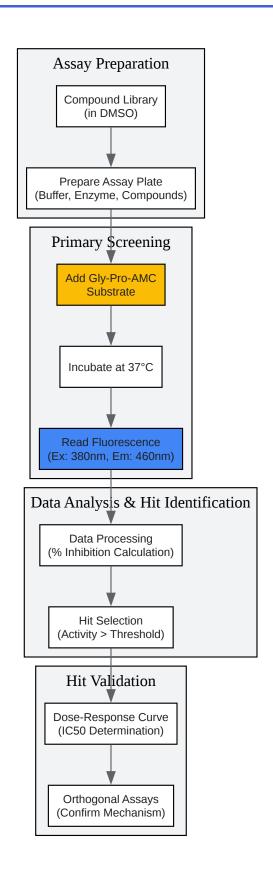


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Caption: DPP-IV inactivates GLP-1, reducing insulin secretion and impacting glucose levels.

Experimental Workflow for HTS of DPP-IV Inhibitors





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Caption: High-throughput screening workflow for identifying DPP-IV inhibitors.



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